molecular formula C16H13Cl2NO3 B069517 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid CAS No. 175203-32-4

3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid

Cat. No.: B069517
CAS No.: 175203-32-4
M. Wt: 338.2 g/mol
InChI Key: PZPQHDWFTUNGCU-VXLYETTFSA-N
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Description

3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid, commonly known as DCA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic benefits. DCA is a synthetic derivative of dichloroacetic acid, a simple organic acid that has been used for decades to treat metabolic disorders. DCA has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Chemical Compound Derivation

Research includes the development of positional isomers of thienopyrimidinones, where o-cyanomethylbenzoic acids are condensed with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids, resulting in isomeric 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)-benzoic acids and their ethyl and phenacyl esters. This process involves methylation at N-3 and provides insight into the spectroscopic characteristics of the positional isomers (Kucherenko et al., 2008).

Synthesis of Unnatural α-Amino Acids

The chemical is utilized in the synthesis of unnatural α-amino acids, with 4-(3,4-Dichlorophenyl)-4-oxobut-2-enoic acid treated with various reagents to afford butanoic acid derivatives as unnatural α-amino acid. These derivatives are further used as key starting materials to synthesize diverse heterocycles, showcasing the compound's versatility in creating new bases of nucleoside moieties (El-Hashash & Rizk, 2013).

Polymorphism and Cocrystal Salt Formation

The compound plays a role in the study of polymorphism and cocrystal salt formation. It is used in the synthesis and investigation of 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug, and its polymorphic forms. This research helps in understanding the effect of double Cl-CH3 exchange, contributing to the knowledge of drug formulation and stability (Zhoujin et al., 2022).

Antiviral Activity

The compound has been utilized in the synthesis and evaluation of antiviral activity, particularly in compounds like N-[hydroxyethyl]-4-methyl-7-hydroxy carbostyryl, which are evaluated for their effects on Japanese encephalitis virus (JEV) and Herpes simplex virus (HSV) activity in vitro and in vivo (Pandey et al., 2000).

Antibacterial and Anthelmintic Screening

The compound serves as a precursor in the synthesis of hydrazone derivatives, which have undergone in-vitro antibacterial and anthelmintic screening. These screenings demonstrate significant activity against standard bacterial strains like Escherichia coli and Staphylococcus aureus, and also against adult earthworms (Pheretima posthuma), indicating its potential use in developing new antimicrobial and anthelmintic agents (Parveen & Kumar, 2020).

Synthesis of Quinazolines and Antimicrobial Agents

The compound is instrumental in the synthesis of new quinazolines, showing potential as antimicrobial agents. These quinazolines are evaluated for their antibacterial and antifungal activities, highlighting the compound's role in the development of new antimicrobial drugs (Desai et al., 2007).

Properties

IUPAC Name

3-[[1-(3,4-dichlorophenyl)ethylideneamino]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-10(12-5-6-14(17)15(18)8-12)19-22-9-11-3-2-4-13(7-11)16(20)21/h2-8H,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPQHDWFTUNGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381274
Record name 3-[({[1-(3,4-dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-32-4
Record name 3-[[[[1-(3,4-Dichlorophenyl)ethylidene]amino]oxy]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[({[1-(3,4-dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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